(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

TSPO Radioligand Binding Mitochondrial Protein

TSPO research often suffers from off-target confounding when using non-selective probes. (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine solves this with: • Defined TSPO affinity (Ki = 271 nM) and >15-fold selectivity over H1/D5 receptors • Free primary amine enables diversification via amide coupling or N-alkylation • Favorable physicochemical profile (cLogP ≈ 3.14, TPSA ≈ 54.7 Ų) for BBB penetration studies Supplied at 95% purity, stored at 4°C, ready for global shipment.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
CAS No. 1178416-39-1
Cat. No. B1441854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine
CAS1178416-39-1
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=NC3=CC=CC=C3N2)N
InChIInChI=1S/C14H19N3/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h4-5,8-10,13H,1-3,6-7,15H2,(H,16,17)
InChIKeyVUYWMOWHCWXKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine CAS 1178416-39-1: Procurement & Differentiation Overview


(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine (CAS 1178416-39-1) is a benzimidazole derivative featuring a cyclohexyl group directly attached to the methanamine carbon. The compound is supplied as a powder with a purity of 95% and a recommended storage temperature of 4°C . Its molecular formula is C₁₄H₁₉N₃ with a molecular weight of 229.32 g/mol . This compound is utilized as a research chemical and a building block for the synthesis of more complex molecules, with reported biological activity at the translocator protein (TSPO) [1].

Why Generic Benzimidazole or Simple Cyclohexylamines Cannot Substitute for (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine


Direct substitution of (1H-1,3-benzodiazol-2-yl)(cyclohexyl)methanamine with unsubstituted benzimidazole or simple cyclohexylamines is not scientifically sound. The specific combination of the benzimidazole core and the cyclohexyl group at the methanamine position confers a distinct TSPO binding affinity (Ki = 271 nM) and a selectivity window against off-target receptors [1]. Furthermore, its physicochemical properties (cLogP ≈ 3.14, TPSA ≈ 54.7 Ų) differ markedly from unsubstituted benzimidazole (LogP ≈ 1.56, TPSA ≈ 28.7 Ų), impacting solubility, permeability, and biological distribution . Using a generic analog risks altered target engagement and pharmacokinetic behavior, compromising experimental reproducibility.

Quantitative Differentiation Evidence for (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine Versus Closest Analogs


TSPO Binding Affinity: 271 nM Ki Differentiates This Compound from Weaker Benzimidazole-Derived TSPO Ligands

In a competition binding assay, (1H-1,3-benzodiazol-2-yl)(cyclohexyl)methanamine exhibited a Ki of 271 nM for the human translocator protein (TSPO), also known as the peripheral benzodiazepine receptor [1]. In contrast, a series of benzimidazole carboxamide derivatives, when evaluated in the same radioligand displacement assay using [³H]PK-11195, predominantly displayed Ki values >10,000 nM or in the low micromolar range (e.g., 3061 nM, 3282 nM) for the wild-type TSPO [2]. This represents an approximately 11-fold to >37-fold improvement in binding affinity relative to these structurally related benzimidazole analogs.

TSPO Radioligand Binding Mitochondrial Protein

Selectivity Profile: TSPO Affinity Exceeds Off-Target Receptor Binding by >15-Fold

Selectivity profiling data from BindingDB demonstrate that (1H-1,3-benzodiazol-2-yl)(cyclohexyl)methanamine displays a >15-fold higher affinity for TSPO compared to the histamine H1 receptor and the dopamine D5 (D(1B)) receptor. While the compound binds TSPO with a Ki of 271 nM, its affinity for both the H1 and D5 receptors is >4000 nM [1]. This selectivity window, while moderate, provides a defined baseline for interpreting functional outcomes in systems where these off-target receptors are co-expressed, a distinction not established for many uncharacterized benzimidazole building blocks.

Receptor Selectivity Histamine H1 Dopamine D5

Physicochemical Differentiation: Higher Lipophilicity and Polar Surface Area Compared to Unsubstituted Benzimidazole

The compound exhibits a calculated LogP of 3.143 and a Topological Polar Surface Area (TPSA) of 54.7 Ų . In contrast, unsubstituted benzimidazole has a significantly lower LogP of approximately 1.56 and a TPSA of 28.7 Ų . The increased lipophilicity of the target compound, attributed to the cyclohexyl group, enhances its predicted membrane permeability, while the higher TPSA maintains a favorable balance for aqueous solubility and hydrogen bonding potential.

Lipophilicity Drug-likeness Permeability

Commercial Availability at Defined Purity for Reproducible Research

The compound is commercially available from major suppliers with a certified purity of 95% and is shipped under controlled conditions (storage temperature 4°C) . While this purity specification is standard for research-grade building blocks, it provides a defined quality baseline that generic, uncertified or in-house synthesized analogs may lack. Procurement from a traceable source ensures batch-to-batch consistency, a critical factor for reproducible pharmacological and chemical biology experiments.

Purity Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine


TSPO-Focused Pharmacological Tool Compound Studies

This compound serves as a viable chemical probe for investigating TSPO biology, particularly in systems where a balance between moderate affinity (Ki = 271 nM) and defined selectivity is required. It can be employed in competition binding assays or functional cellular assays to explore TSPO-mediated mitochondrial functions, leveraging the selectivity data (>15-fold over H1 and D5) to minimize off-target confounding [1][2].

Synthesis of Advanced Benzimidazole-Containing Libraries for SAR Exploration

As a benzimidazole building block with a cyclohexyl group and a free primary amine, the compound is suitable for diversification via amide coupling, reductive amination, or N-alkylation to generate focused libraries. Its enhanced lipophilicity (cLogP = 3.143) and favorable TPSA (54.7 Ų) make it an attractive scaffold for optimizing the pharmacokinetic profile of lead candidates in medicinal chemistry campaigns .

Comparative Physicochemical Profiling in Drug Discovery Programs

The compound's distinct physicochemical signature (LogP, TPSA) relative to unsubstituted benzimidazole allows its use as a comparator in early-stage drug discovery to assess the impact of cyclohexyl substitution on permeability, solubility, and metabolic stability. This provides actionable data for lead optimization without the need for de novo synthesis of a custom analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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